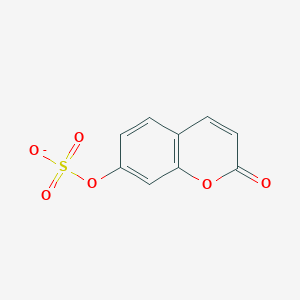
Tris(hydroxymethyl)aminomethane acetate
Vue d'ensemble
Description
Synthesis Analysis
Tris(hydroxymethyl)aminomethane (THAM) is an excellent catalyst for the preparation of colloidal silica nanospheres, indicating its potential in nanotechnology applications. This compound acts as both a catalyst and a carbon source for creating ordered mesoporous carbon, demonstrating its versatility in material synthesis (Choi & Kuroda, 2011).
Molecular Structure Analysis
The molecular structure of Tris(hydroxymethyl)aminomethane has been studied extensively. For instance, the Tris salt of the active pharmaceutical ingredient (API) ramipril was synthesized and characterized, showcasing the compound's ability to form stable crystalline structures with specific space groups. This highlights its application in pharmaceutical formulations for enhanced stability (Bhattacharya et al., 2012).
Chemical Reactions and Properties
Tris(hydroxymethyl)aminomethane has been identified as an efficient organobase catalyst for the synthesis of β-phosphonomalonates, demonstrating its reactivity and utility in organic synthesis. Its properties as a recyclable catalyst under solvent-free conditions further highlight its environmental and economic benefits (Kalla & Kim, 2017).
Physical Properties Analysis
Tris(hydroxymethyl)aminomethane's crystalline structure has been elucidated, showing its orthorhombic system and specific molecular dimensions. This detailed understanding of its physical structure underpins its use as a buffer and a component in crystallography studies (Rudman et al., 1978).
Chemical Properties Analysis
The chemical behavior of Tris(hydroxymethyl)aminomethane, especially in terms of its buffering capabilities and reaction with acids, has been a subject of research. Studies on its acid association quotients in aqueous NaCl media up to 200°C have provided insights into its robustness as a buffer across a wide range of temperatures and ionic strengths, emphasizing its versatility in laboratory and industrial applications (Palmer & Wesolowski, 1987).
Applications De Recherche Scientifique
Electrophoresis and Chromatography
- Capillary Zone Electrophoresis : Tris buffer system with methanol has been used for separating aromatic and aliphatic acids, offering improved separation due to increased selectivity and specific shifts in pKa values of the solutes in the organic solvent (Chiari & Kenndler, 1995).
Buffering Agent in Analytical Chemistry
- Microassay Applications : Tris has been utilized as a buffering agent in chemistry and industry for years. It has gained attention for in vivo buffer applications, particularly in treating respiratory and metabolic acidosis (Linn & Roberts, 1961).
Material Science and Nanotechnology
- Molecular Cage Construction : Tris was successfully grafted onto the surface of a Ni(6)-substituted polyoxotungstate to generate a polyoxometalate building block, leading to the formation of a cubic polyoxometalate-organic molecular cage with high thermal and hydrothermal stability (Zheng et al., 2010).
- Enhancing Dissolution of Borosilicate Glasses : In studies of borosilicate glasses, Tris buffer significantly enhanced the dissolution of the glass by increasing the release rates of B, Na, and Si, attributed to Tris-boron complexation (Tournie et al., 2013).
Biomedical Research
- Preparation of Colloidal Silica Nanospheres : Tris has been found effective as a catalyst for preparing colloidal silica nanospheres and as a carbon source for synthesizing highly ordered mesoporous carbon (Choi & Kuroda, 2011).
Standardization and Quality Control
- Standard for Kjeldahl Nitrogen Analysis : Tris solutions have been shown to be a convenient primary standard for the Kjeldahl analysis, used for determining the nitrogen content in organic compounds (Rodkey, 1964).
- Quality Control of Blood pH : Tris buffers have been used as indicators for the reliability of blood pH analysis, compatible with equipment from major manufacturers (Ladenson et al., 1974).
Mécanisme D'action
Target of Action
Tris acetate primarily targets proteins and nucleic acids in molecular biology applications . It is extensively used in protein electrophoresis and DNA agarose electrophoresis, where it helps in the separation of proteins and nucleic acids .
Mode of Action
Tris acetate operates by maintaining a neutral pH and providing a buffering environment during electrophoresis . It interacts with proteins and nucleic acids, enabling their separation based on size and charge . In the context of enzyme immobilization, Tris acetate can affect the stability of enzymes .
Biochemical Pathways
The primary biochemical pathway involving Tris acetate is electrophoresis, a technique used to separate proteins and nucleic acids . Tris acetate provides the buffering environment necessary for this process, influencing the mobility and separation of these biomolecules .
Pharmacokinetics
It’s worth noting that its effectiveness in molecular biology applications is influenced by its concentration and the ph of the environment .
Result of Action
The primary result of Tris acetate’s action is the effective separation of proteins and nucleic acids during electrophoresis . This allows for the analysis and study of these biomolecules in a variety of research and clinical contexts .
Action Environment
The action of Tris acetate is influenced by environmental factors such as pH and temperature . Its effectiveness as a buffer in electrophoresis is optimal at a neutral pH . Additionally, the temperature of the environment can influence the mobility of proteins and nucleic acids during electrophoresis .
Safety and Hazards
Tris(hydroxymethyl)aminomethane acetate should be handled with personal protective equipment as required. Avoid conditions which create dust. Dust clouds may be explosive under certain conditions . It should not be handled, stored or opened near an open flame, sources of heat or sources of ignition .
Orientations Futures
Tris(hydroxymethyl)aminomethane acetate is commonly used in electrophoresis, protein biochemistry, and DNA sequencing applications . The future outlook of the this compound market looks promising, as it is expected to grow at a CAGR of 7% during the forecasted period . This growth can be attributed to several factors .
Propriétés
IUPAC Name |
acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEPQKCYPFFYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Tris(hydroxymethyl)aminomethane acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18433 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6850-28-8 | |
| Record name | Tris-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROMETAMOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYB8UMN69X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




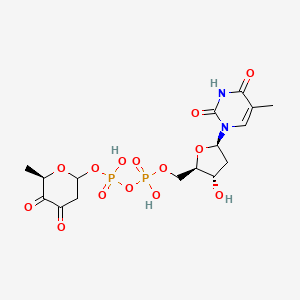


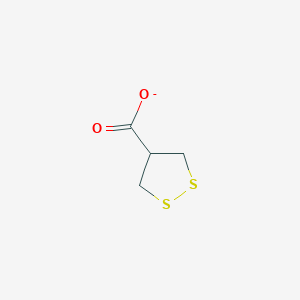
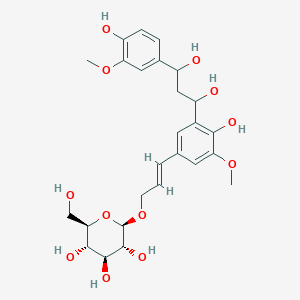



![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
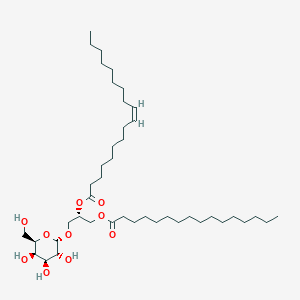
![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
